molecular formula C9H16ClNO B12758535 Pseudopelletierine hydrochloride CAS No. 123793-33-9

Pseudopelletierine hydrochloride

Cat. No.: B12758535
CAS No.: 123793-33-9
M. Wt: 189.68 g/mol
InChI Key: CVGRGXQEVKWHHS-KVZVIFLMSA-N
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Description

Pseudopelletierine hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

123793-33-9

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-8H,2-6H2,1H3;1H/t7-,8+;

InChI Key

CVGRGXQEVKWHHS-KVZVIFLMSA-N

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(=O)C2.Cl

Canonical SMILES

CN1C2CCCC1CC(=O)C2.Cl

Origin of Product

United States

Nomenclature and Chemical Classification in Academic Contexts

Classification within Alkaloid Chemistry

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Pseudopelletierine hydrochloride's specific classification is rooted in its core chemical structure.

Piperidine (B6355638) Alkaloid Designation

Pseudopelletierine is classified as a piperidine alkaloid. nih.govslideshare.net This designation is due to the presence of a piperidine ring within its core skeleton. nih.govwiley-vch.de The piperidine alkaloids are a broad class of compounds characterized by a six-membered nitrogen-containing ring. nih.gov Other alkaloids found alongside pseudopelletierine in pomegranate, such as pelletierine (B1199966) and isopelletierine, are also identified as piperidine derivatives. wiley-vch.de

Relationship to Tropane (B1204802) and Granatane Alkaloid Frameworks

Pseudopelletierine is a key member of the granatane alkaloids. nih.govnih.gov The granatane alkaloid framework is defined by a 9-methyl-9-azabicyclo[3.3.1]nonane skeleton. nih.govnih.gov This bicyclic structure is a defining characteristic of pseudopelletierine, which is also known as granatanone or N-methylgranatanone. nih.govacademie-sciences.fr

The granatane alkaloids are structurally homologous to tropane alkaloids, which possess an N-methyl-8-azabicyclo[3.2.1]octane core. nih.govnih.gov The fundamental difference between the two bicyclic systems is an additional carbon atom in the ring of the granatane skeleton. nih.govnih.gov This seemingly minor structural variance leads to different conformational preferences and pharmacological activities between the two alkaloid classes. nih.gov Tropinone (B130398), a well-known tropane alkaloid, is considered a structural homolog of pseudopelletierine. wikipedia.orge-bookshelf.de The biosynthesis of both tropane and granatane alkaloids is thought to share common origins in some plant orders. mdpi.com

Structural Homology and Analogues in Research

The chemical structure of pseudopelletierine has been a subject of scientific investigation, particularly in comparison to other related alkaloids.

Comparative Analysis with Pelletierine and Isopelletierine

Pseudopelletierine is one of the main alkaloids found in the pomegranate tree, alongside pelletierine and isopelletierine. wikipedia.org While all are classified as piperidine alkaloids, a key distinction lies in their structure. Pelletierine and isopelletierine possess a monocyclic piperidine structure, whereas pseudopelletierine has a bicyclic, fused tropane-like ring system.

Historically, there was confusion regarding the identities of pelletierine and isopelletierine. Pelletierine was initially described as optically active, while isopelletierine was considered its optically inactive counterpart. wiley-vch.dersc.org It was later understood that isopelletierine is the racemic mixture of pelletierine, with racemization occurring during the isolation process. wiley-vch.dersc.org Pseudopelletierine, in contrast, is an achiral molecule. rsc.org

FeaturePseudopelletierinePelletierineIsopelletierine
Core Structure Bicyclic (Granatane)Monocyclic (Piperidine)Monocyclic (Piperidine)
Chirality AchiralChiralRacemic mixture

Distinctions from N-Methylpelletierine, Norpseudopelletierine, and Related Alkaloids

Other alkaloids isolated from pomegranate include N-methylpelletierine and norpseudopelletierine. nih.govnih.gov N-methylpelletierine, with the chemical name 1-[(2R)-1-methyl-2piperdinyl]-2-propanone, is a derivative of pelletierine. nih.gov

Norpseudopelletierine is structurally similar to pseudopelletierine but lacks the N-methyl group. redalyc.org The presence or absence of this methyl group, as well as other substitutions on the alkaloid framework, gives rise to a variety of related compounds found in nature. nih.gov

Structural Similarities to Tropinone and its Homologs

Pseudopelletierine is recognized as a homolog of tropinone. wikipedia.orge-bookshelf.de The structural relationship is so close that the synthesis of pseudopelletierine can be achieved in a manner analogous to the classic Robinson tropinone synthesis. wikipedia.org The key difference in the synthesis is the use of glutaraldehyde (B144438) for pseudopelletierine instead of succinaldehyde, which is used for tropinone. wikipedia.org

Despite their structural similarities, there are notable differences in their conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy studies have shown that in pseudopelletierine, the N-methyl group preferentially occupies an axial position. researchgate.net This is the reverse of what is observed in tropinone, where the equatorial position of the N-methyl group is more stable. researchgate.net This difference in conformational behavior is attributed to the presence of the additional methylene (B1212753) group in the larger ring of pseudopelletierine. researchgate.net

Chemical Synthesis Methodologies and Reaction Mechanisms

Historical Foundations of Pseudopelletierine Synthesis

Pseudopelletierine is a prominent alkaloid found in the root-bark of the pomegranate tree (Punica granatum), alongside other related alkaloids such as pelletierine (B1199966), isopelletierine, and methylpelletierine. researchgate.netwikipedia.org The initial isolation of these compounds from the bark was a significant focus of early natural product chemistry. researchgate.nete-bookshelf.de The process typically involved extraction of the alkaloids from the root-bark, followed by purification techniques to separate the individual components. e-bookshelf.dewiley-vch.de The basic nature of the alkaloids was a key property utilized in their separation from other lipophilic substances present in the plant material. researchgate.net

The structural elucidation of pseudopelletierine was a notable achievement in the pre-spectroscopic era of chemistry, accomplished in a remarkably short period. e-bookshelf.dedokumen.pub Early researchers, through a series of chemical transformations and degradation studies, established that pseudopelletierine is a homolog of tropinone (B130398). researchgate.netdokumen.pub This understanding was crucial in deducing its bicyclic structure. dokumen.pub It was determined that pseudopelletierine possesses a granatane (9-methyl-9-azabicyclo[3.3.1]nonane) core, which is a key structural feature. researchgate.net The presence of an unbranched chain of eight carbon atoms in a ring system was a pivotal finding in correctly assembling the molecular structure. wiley-vch.dedokumen.pub

Table 1: Key Figures in the Early History of Pseudopelletierine

Scientist(s) Contribution Year(s)
Ciamician and Silber Conducted extensive transformation studies, establishing pseudopelletierine as a homolog of tropinone. Late 19th Century
A. Piccinini Proposed the correct atomic arrangement of the pseudopelletierine structure. 1899

The first successful synthesis of pseudopelletierine was a landmark achievement by Menzies and Robinson in 1924. researchgate.netorgsyn.orgdrugfuture.com Their approach was analogous to Robinson's earlier celebrated synthesis of tropinone and was considered a biomimetic synthesis, meaning it was designed to mimic the natural biosynthetic pathway of the alkaloid. nih.govscribd.com This pioneering work involved the reaction of glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid. wikipedia.orgorgsyn.org

The synthesis was a one-pot reaction that efficiently constructed the complex bicyclic framework of pseudopelletierine from simple, acyclic precursors. wiley-vch.de This approach was not only elegant in its simplicity but also provided strong confirmation of the proposed structure of the alkaloid. scribd.com The reaction was conducted under conditions that were considered mild, further supporting the hypothesis that a similar process could occur in nature. wiley-vch.deorgsyn.org

Robinson-Schöpf Synthesis and its Academic Refinements

The synthetic route pioneered by Menzies and Robinson is a specific application of a broader class of reactions now known as the Robinson-Schöpf synthesis. orgsyn.org This method is characterized by the condensation of a dialdehyde, a primary amine, and acetonedicarboxylic acid to form a heterobicyclic compound under conditions that are often referred to as "physiological" due to their mildness. orgsyn.org

Over the years, the Robinson-Schöpf synthesis of pseudopelletierine has been subject to various academic refinements to improve its efficiency and yield. Notably, work by Schöpf and Lehmann, among others, led to significant improvements in the synthetic method. orgsyn.org These refinements often focused on optimizing the reaction conditions, such as pH, to maximize the yield of the desired product. wikipedia.orgresearchgate.net For instance, it was found that conducting the reaction at a pH between 2.5 and 4 could produce yields of pseudopelletierine as high as 45-57% within a few hours. researchgate.net The use of a phosphate (B84403) buffer has also been reported in procedures for this synthesis. clockss.org

Table 2: Reactants in the Robinson-Schöpf Synthesis of Pseudopelletierine

Reactant Role in the Synthesis
Glutaraldehyde Provides the five-carbon chain that forms part of the bicyclic ring system.
Methylamine Acts as the nitrogen source for the amine bridge in the granatane core.
Acetonedicarboxylic acid Serves as a three-carbon unit that completes the bicyclic structure.

The Robinson-Schöpf synthesis of pseudopelletierine is mechanistically described as a double Mannich reaction. wiley-vch.depsgcas.ac.in The Mannich reaction, in general, involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. psgcas.ac.in In the case of the pseudopelletierine synthesis, the process involves two sequential Mannich-type condensations occurring in a single pot. nih.govstackexchange.com

The reaction proceeds through a cascade of events, beginning with the formation of an iminium ion from the reaction of the amine and the aldehyde. psgcas.ac.instackexchange.com This is followed by the nucleophilic attack of an enol or enolate, in this case derived from acetonedicarboxylic acid. stackexchange.comwordpress.com The sequence repeats itself to form the second ring of the bicyclic system. stackexchange.comwordpress.com

The formation of iminium ion intermediates is central to the mechanism of the Robinson-Schöpf synthesis. psgcas.ac.instackexchange.com An iminium ion is a cation with the general structure [R₂C=NR₂]⁺. In the synthesis of pseudopelletierine, methylamine first reacts with one of the aldehyde groups of glutaraldehyde to form a hemiaminal, which then loses a molecule of water to generate a reactive iminium ion. stackexchange.com

This iminium ion is a potent electrophile that readily reacts with the enolate of acetonedicarboxylic acid in the first Mannich reaction. stackexchange.com Subsequently, a second iminium ion is formed intramolecularly, which then undergoes a second Mannich-type cyclization to complete the bicyclic granatane skeleton. wordpress.com The stability and reactivity of these iminium ion intermediates are key factors that drive the reaction forward under mild conditions. rsc.org20.210.105

The initial product of the double Mannich reaction in the Robinson-Schöpf synthesis is a dicarboxylic acid derivative of the pseudopelletierine skeleton. psgcas.ac.instackexchange.com The final step in the formation of pseudopelletierine is the removal of these two carboxyl groups, a process known as decarboxylation. psgcas.ac.in

This decarboxylation occurs readily, often facilitated by heating the reaction mixture in an acidic solution. orgsyn.org The loss of carbon dioxide from the β-keto acid intermediates is a thermodynamically favorable process that drives the reaction to completion. psgcas.ac.in The cyclization steps, which are intramolecular Mannich reactions, lead to the formation of the characteristic bicyclo[3.3.1]nonane ring system of pseudopelletierine. wordpress.com The first cyclization is an intermolecular reaction, while the second is an intramolecular process that forges the second ring. wordpress.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency of pseudopelletierine synthesis is sensitive to reaction parameters. Key areas of optimization include managing the pH and temperature to maximize yield and purity.

The pH of the reaction medium plays a critical role in the synthesis of pseudopelletierine, particularly in the Robinson-Schöpf reaction. The condensation has been found to be highly sensitive to pH. researchgate.net Research indicates that maximum yields are achieved within a specific pH range. For instance, studies have shown that yields of 45-57% can be obtained when the reaction is maintained at a pH between 2.5 and 4. researchgate.net In a well-established procedure, the initial pH of the solution is around 2.5 and increases to 4.5 over the course of the reaction. orgsyn.org The use of a phosphate buffer is common to maintain the pH within the optimal range for the Mannich-type condensations to occur efficiently. stackexchange.com

It has been observed that at a higher pH, around 12, the product can undergo self-condensation, which necessitates prompt extraction to avoid side reactions. orgsyn.org Conversely, in the synthesis of related tropane (B1204802) alkaloids, acidic conditions (pH < 3) can lead to the protonation of the amine, which may prevent degradation, while alkaline conditions (pH > 8) result in the formation of the free base, increasing its susceptibility to oxidation. The catalytic activity of enzymes in biosynthetic pathways for related compounds, like tropinone, also shows a strong pH dependence, with optimal activity often observed around pH 8. nih.gov

Temperature is another crucial factor that influences the rate and efficiency of pseudopelletierine synthesis. While the classic Robinson-Schöpf synthesis is often conducted at room temperature over an extended period, such as 24 hours, variations in temperature can be used to optimize the reaction. orgsyn.org For instance, in the synthesis of radiolabeled nicotine, a related alkaloid, it was found that increasing the reaction temperature above 75°C did not improve the radiochemical yield, suggesting an optimal temperature for that specific transformation. nih.gov

The decarboxylation step, which is often part of the synthetic sequence to remove carboxyl groups from the acetonedicarboxylic acid precursor, is temperature-dependent and may require heating to around 80°C to proceed effectively. orgsyn.org The stability of the final product and intermediates can also be temperature-sensitive.

Table 1: Optimization of Pseudopelletierine Synthesis Conditions

ParameterConditionEffect on Yield/EfficiencyReference
pH2.5 - 4.5Maximum yields of 45-57% achieved in this range for the Robinson-Schöpf synthesis. orgsyn.orgresearchgate.net
pH> 8 (alkaline)Can lead to self-condensation of the product and increased susceptibility to oxidation for the free base. orgsyn.org
TemperatureRoom TemperatureCommonly used for the main condensation reaction over 24 hours. orgsyn.org
Temperature~80°CRequired for the decarboxylation step to proceed efficiently. orgsyn.org

Stereoselective and Enantioselective Synthetic Routes

While pseudopelletierine itself is achiral, the synthesis of its derivatives and related tropane alkaloids often requires careful control of stereochemistry. rsc.org This has led to the development of stereoselective and enantioselective synthetic strategies.

The granatanone (pseudopelletierine) scaffold is a valuable starting point for the synthesis of various derivatives. rsc.org Direct aldol (B89426) reactions of granatanone with aromatic aldehydes have been shown to be promoted by water. rsc.orgrsc.org The diastereoselectivity of these reactions, leading to either syn or anti aldol products, is dependent on the amount of water used and the potential for the product to precipitate from the reaction mixture. rsc.orgrsc.org

In these water-promoted reactions, the syn-selectivity for granatane-related aldols is a specific outcome that arises from thermodynamic control. rsc.orgrsc.org The use of lithium amides as bases, under anhydrous conditions, typically leads to the formation of the enolate followed by an aldol addition, yielding exo,anti aldols as the major products. rsc.orgresearchgate.netd-nb.info The configuration of these aldols has been confirmed by X-ray crystallography. d-nb.info In some cases, high diastereoselectivity of up to 98% has been achieved. rsc.orgresearchgate.net

The synthesis of enantiomerically pure tropane and granatane derivatives is of significant interest. thieme-connect.comdiva-portal.orgnih.gov One successful strategy involves the enantioselective deprotonation of the ketone scaffold using chiral lithium amide bases. researchgate.netacs.org For instance, the deprotonation of tropinone, a related bicyclic ketone, with chiral lithium amides in the presence of lithium chloride can produce the corresponding lithium enolate with high enantiomeric excess (up to 95% ee). researchgate.net

These chiral enolates can then be used in subsequent reactions to produce enantiomerically enriched alkaloids. researchgate.net The development of organocatalytic methods has also provided powerful strategies for the asymmetric synthesis of tropane alkaloids. thieme-connect.comdiva-portal.orgresearchgate.net These methods often involve a sequence of reactions, such as an asymmetric aza-Michael addition followed by a Wittig reaction, to establish the initial stereocenter with high enantioselectivity. thieme-connect.com

Table 2: Stereoselective Reactions of the Granatanone Scaffold

Reaction TypeReagents/ConditionsStereochemical OutcomeDiastereomeric/Enantiomeric ExcessReference
Diastereoselective Aldol ReactionGranatanone, aromatic aldehydes, watersyn-aldol (thermodynamic control)Diastereoselectivity up to 98% rsc.orgrsc.orgresearchgate.net
Diastereoselective Aldol ReactionGranatanone, lithium amides (e.g., LDA), anhydrous conditionsexo,anti-aldolMajor product rsc.orgresearchgate.netd-nb.info
Enantioselective DeprotonationTropinone, chiral lithium amides, LiClChiral lithium enolateUp to 95% ee researchgate.net
Organocatalytic Asymmetric SynthesisAsymmetric aza-Michael addition-Wittig reaction sequenceEnantiomerically enriched tropane alkaloidsHigh enantioselectivity thieme-connect.com

Advanced Synthetic Transformations and Derivatives

The pseudopelletierine scaffold serves as a versatile building block for the synthesis of more complex molecules and derivatives with potential biological activity. researchgate.netmdpi.com Advanced synthetic transformations often target the ketone functionality or the nitrogen atom of the bicyclic system.

For example, Claisen-Schmidt aldol condensation reactions between pseudopelletierine and various aromatic aldehydes can be carried out in a water-ethanol medium using a catalyst like sodium hydroxide (B78521) to produce 2,6-bis(benzylidene)granatanone derivatives. mdpi.com These derivatives can be further modified to create analogs of natural products like curcumin (B1669340). mdpi.com

The synthesis of N-substituted derivatives of norgranatanone has also been explored, and these compounds have been successfully used in aldol reactions in the presence of water. researchgate.net Furthermore, elimination reactions of quaternary salts derived from pseudopelletierine, such as 7,7-dimethylpseudopelletierine methiodide, have been studied to understand the underlying reaction mechanisms of these complex bicyclic systems. acs.org The development of organometallic scaffolds has also opened new avenues for the enantiocontrolled synthesis of heteroatom-bridged bicyclic systems like the azabicyclo[3.3.1]nonane core of pseudopelletierine. nih.gov

Chemical Modification of the Pseudopelletierine Skeleton

The pseudopelletierine skeleton, also known as the granatanone scaffold, offers a versatile platform for chemical modification. nih.govresearchgate.net This adaptability is key to synthesizing derivatives with potentially enhanced biological activities. nih.govresearchgate.net A primary method for modifying this structure is through reactions involving the ketone group at the C-3 position.

One common approach is the Claisen-Schmidt aldol condensation, which involves reacting pseudopelletierine with various aromatic aldehydes. nih.gov This reaction, typically catalyzed by a base like sodium hydroxide in a water-ethanol medium, leads to the formation of 2,6-bis(benzylidene)granatanone derivatives. nih.gov The choice of aromatic aldehyde allows for the introduction of a wide range of substituents, thereby tuning the properties of the final molecule. nih.gov

Condensation Reactions for Heterobicyclic Compound Formation

Condensation reactions are fundamental in the synthesis of pseudopelletierine and its derivatives, leading to the formation of heterobicyclic compounds. smolecule.comnumberanalytics.com The classical and most efficient synthesis of pseudopelletierine itself is a one-pot, multi-component condensation reaction known as the Robinson-Schöpf reaction. nih.govwiley-vch.de This biomimetic synthesis involves the reaction of glutaraldehyde, methylamine, and acetonedicarboxylic acid under mild, so-called physiological conditions. wiley-vch.de The reaction proceeds through a double Mannich reaction, effectively constructing the bicyclic granatane skeleton in high yields. wiley-vch.destackexchange.com

Beyond the initial synthesis of the core structure, condensation reactions are pivotal in its further elaboration. As mentioned previously, the Claisen-Schmidt condensation of pseudopelletierine with aldehydes is a key strategy for creating more complex molecules. nih.gov The success of these reactions can be dependent on the reaction conditions and the nature of the reactants. For instance, the condensation with vanillin (B372448) to introduce hydroxyl groups was found to be unreactive under base catalysis, likely due to the low electrophilicity of the resulting phenolate (B1203915) salt of the aldehyde. nih.gov This highlights the need to carefully select catalysts and reaction conditions to achieve the desired heterobicyclic products. nih.govnumberanalytics.com

Oxidative and Reductive Manipulations of Functional Groups

The functional groups of pseudopelletierine, primarily the ketone at C-3 and the tertiary amine, are amenable to various oxidative and reductive manipulations. smolecule.com These transformations are essential for creating a diverse range of derivatives.

The ketone group can be reduced to a hydroxyl group, leading to the formation of pseudopelletierinol. This reduction can be achieved using standard reducing agents. The stereochemistry of the resulting alcohol can be influenced by the choice of reagent and reaction conditions. For instance, tropinone reductases (TRs), which are enzymes from the short-chain dehydrogenase/reductase (SDR) family, can catalyze the stereospecific reduction of the keto group in related tropane alkaloids. mdpi.com

Oxidation reactions can also be employed to modify the pseudopelletierine skeleton. While direct oxidation of the tertiary amine can be challenging, oxidative processes can be involved in the biosynthesis of related alkaloids. rsc.org In synthetic chemistry, oxidation can be used to introduce new functional groups or to alter the existing ones, although specific examples directly on the pseudopelletierine core are less commonly reported in the provided context. However, the general principles of alkaloid chemistry suggest that such manipulations are feasible. smolecule.com

Scaffold Derivatization for Pharmacological Probes

The derivatization of the pseudopelletierine scaffold is a key strategy in the development of pharmacological probes. rsc.org By systematically modifying the core structure, chemists can explore how changes in molecular properties affect biological activity. This approach is fundamental to structure-activity relationship (SAR) studies.

A significant area of investigation has been the synthesis of monocarbonyl analogs of curcumin based on the pseudopelletierine scaffold. nih.govresearchgate.net Curcumin, a natural compound with various biological properties, suffers from poor bioavailability. researchgate.netresearchgate.net By incorporating the granatanone scaffold, researchers aim to create derivatives with improved pharmacological profiles. researchgate.net The synthesis of these analogs, as previously discussed, often involves aldol condensations with substituted benzaldehydes to mimic the structure of curcumin. nih.gov

The resulting derivatives can then be tested for their biological activities, such as anti-inflammatory or antitumor properties. researchgate.netsmolecule.com The data from these assays provide valuable insights into which structural features are crucial for a desired pharmacological effect. For example, the introduction of specific substituents on the aromatic rings of the benzylidene moieties can significantly impact the compound's potency and selectivity. nih.gov

Ring Scission Reactions and their Synthetic Utility

A historically significant and synthetically powerful transformation involving pseudopelletierine is its ring scission. The classic example is the degradation of pseudopelletierine, which was instrumental in the first synthesis of cyclooctatetraene (B1213319) by Richard Willstätter. gla.ac.uk This multi-step process involved the exhaustive methylation of the nitrogen atom, followed by Hofmann elimination to open one of the rings. Further degradation steps ultimately led to the formation of the eight-membered carbocycle. gla.ac.uk

This pioneering work demonstrated the utility of ring scission reactions of bicyclic systems to access medium and large ring compounds. gla.ac.uk The principle involves breaking one or more of the transannular bonds in the bicyclic structure. gla.ac.uk While the original degradation of pseudopelletierine is a complex process, the underlying concept of using a pre-organized bicyclic system to construct a larger ring remains a valuable strategy in organic synthesis.

Biosynthetic Pathways and Natural Product Research

Occurrence and Isolation from Natural Sources

Pseudopelletierine is primarily found in the root-bark of the pomegranate tree (Punica granatum), where it exists alongside a suite of related alkaloids. mdpi.comwiley-vch.de Its isolation from this natural source is a classic example of acid-base extraction techniques tailored for nitrogenous plant metabolites.

Extraction Procedures from Punica granatum (Pomegranate) Root-Bark

The extraction of pseudopelletierine from pomegranate root-bark typically begins with the pulverization of the dried plant material to increase the surface area for solvent penetration. nih.govwiley-vch.de The powdered bark is then treated with an alkaline solution, such as milk of lime (calcium hydroxide (B78521) solution) or sodium hydroxide, to deprotonate the alkaloid hydrochlorides present in the plant tissues, converting them into their free base form. nih.govresearchgate.net This step is crucial as the free bases are soluble in organic solvents, whereas their salt forms are not.

Following alkalization, the mixture is extracted with a non-polar organic solvent, most commonly chloroform (B151607). nih.gov The alkaloids, now in their free base form, partition into the organic layer, leaving behind many of the water-soluble plant components. This organic extract, containing a mixture of alkaloids and other lipophilic substances, is then separated from the aqueous slurry.

To selectively isolate the alkaloids from the organic extract, an acidic aqueous solution, such as dilute sulfuric acid, is used. nih.govresearchgate.net Shaking the chloroform extract with the acidic solution results in the protonation of the basic nitrogen atoms of the alkaloids, forming their corresponding water-soluble salts. This process effectively transfers the alkaloids from the organic phase back into the aqueous phase, leaving many non-basic impurities behind in the chloroform.

The final step involves making the acidic aqueous solution alkaline again, which precipitates the alkaloids in their free base form. nih.gov These can then be collected and further purified, often through techniques like distillation or chromatography, to yield pure pseudopelletierine. researchgate.net The purified free base can then be converted to its more stable hydrochloride salt for storage and handling.

Co-occurrence with Other Pomegranate Alkaloids

Pseudopelletierine does not occur in isolation within the pomegranate root-bark. It is the major alkaloid component, but it is consistently found alongside several other structurally related piperidine (B6355638) alkaloids. mdpi.comwiley-vch.de The most significant of these co-occurring alkaloids are pelletierine (B1199966), isopelletierine, and N-methylpelletierine. mdpi.comwiley-vch.destackexchange.com

The relative abundance of these alkaloids can vary, but pseudopelletierine is generally the most abundant. mdpi.com In addition to these major alkaloids, trace amounts of other related compounds have also been reported, including norpseudopelletierine, sedridine, and hygrine (B30402). wiley-vch.dewikipedia.org The co-occurrence of these alkaloids provides valuable clues about their shared biosynthetic origins.

Co-occurring AlkaloidChemical FormulaMolar Mass ( g/mol )General Occurrence
PelletierineC₈H₁₅NO141.21Major
IsopelletierineC₈H₁₅NO141.21Major
N-MethylpelletierineC₉H₁₇NO155.24Major
NorpseudopelletierineC₈H₁₃NO139.19Minor
SedridineC₈H₁₇NO143.23Minor
HygrineC₈H₁₅NO141.21Minor

Enzymology and Mechanistic Elucidation of Biosynthesis

The biosynthesis of pseudopelletierine is a fascinating example of how plants construct complex molecular architectures from simple precursors. The pathway involves enzymes that catalyze key transformations, including the formation of the core piperidine ring and the subsequent construction of the bicyclic system.

Precursor Incorporation Studies (e.g., Lysine-Derived Pathways)

Early research into the biosynthesis of pseudopelletierine utilized radiolabeling studies to trace the metabolic fate of potential precursors. These experiments have unequivocally demonstrated that the piperidine ring of pseudopelletierine is derived from the amino acid L-lysine. lookchem.comwiley-vch.de

The biosynthetic journey from lysine (B10760008) is thought to proceed through several key intermediates. Lysine is first decarboxylated to form cadaverine (B124047). wiley-vch.de Subsequent oxidative deamination of cadaverine leads to the formation of Δ¹-piperideine, the cyclic imine that serves as the immediate precursor to the piperidine ring. Isotope labeling studies have confirmed the incorporation of both lysine and cadaverine into the pseudopelletierine skeleton. wiley-vch.de The side chain of pseudopelletierine is derived from acetate (B1210297), indicating a "mixed" biosynthetic origin from both an amino acid and polyketide precursors. lookchem.com

Role of Polyketide Synthases in Bicyclic Alkaloid Formation

While the piperidine ring originates from lysine, the formation of the bicyclic granatane core of pseudopelletierine involves the action of a polyketide synthase (PKS). It is hypothesized that a type III PKS is involved in the extension of an N-methyl-Δ¹-piperidinium cation, which is formed from the lysine-derived pathway. mdpi.com

This proposed mechanism involves the PKS-catalyzed condensation of two molecules of malonyl-CoA with the N-methyl-Δ¹-piperidinium cation. mdpi.com This reaction would form a 4-(1-methyl-2-piperinidyl)-3-oxobutanoic acid intermediate. nih.govresearchgate.net This intermediate is a crucial branching point in the biosynthesis of related alkaloids and is the direct precursor to the bicyclic structure of pseudopelletierine. The involvement of a PKS highlights the convergence of amino acid and polyketide biosynthetic pathways in the creation of this complex alkaloid.

Cytochrome P450-Mediated Cyclization Mechanisms

The final and arguably most critical step in the biosynthesis of pseudopelletierine is the intramolecular cyclization of the PKS-derived intermediate to form the characteristic 9-azabicyclo[3.3.1]nonane ring system. Evidence from related biosynthetic pathways, particularly that of tropinone (B130398), strongly suggests that this cyclization is catalyzed by a cytochrome P450 (CYP450) enzyme. nih.govresearchgate.net

The proposed mechanism involves the CYP450 enzyme catalyzing an oxidative reaction that facilitates the ring closure. While the precise enzymatic steps in Punica granatum are yet to be fully elucidated, it is believed that the CYP450-mediated reaction proceeds via the formation of a reactive species that enables the intramolecular Mannich-type cyclization. nih.gov This enzymatic cyclization is a key step in generating the rigid and sterically defined bicyclic core of pseudopelletierine.

Decarboxylative Condensation Processes in Alkaloid Biosynthesis

The biosynthesis of pseudopelletierine, a prominent granatane alkaloid, involves a critical decarboxylative condensation reaction that is central to the formation of its characteristic bicyclic scaffold. mdpi.com This process is a key example of how plants construct complex molecular architectures from simple primary metabolites. The biosynthesis is hypothesized to involve a type III polyketide synthase (PKS) enzyme, which catalyzes the condensation of acetate units, in the form of malonyl-CoA, onto a cyclic nitrogen-containing substrate. mdpi.com

The pathway initiates with the amino acid L-lysine. Through the action of a lysine decarboxylase (LDC), lysine is converted to cadaverine. pnas.org Subsequent oxidation of cadaverine yields 1-piperideine, which is then N-methylated to form the N-methyl-∆¹-piperidinium cation. mdpi.com This cation serves as the starter unit for the subsequent condensation steps.

The core of the reaction is the iterative decarboxylative condensation catalyzed by a putative PKS-type enzyme. mdpi.com This class of enzymes is known for its ability to catalyze the addition of two-carbon units from malonyl-CoA to a starter molecule. mdpi.comnih.gov In the case of pseudopelletierine, the N-methyl-∆¹-piperidinium cation is believed to undergo condensation with two molecules of malonyl-CoA. mdpi.com This extension and subsequent cyclization reaction ultimately form the [9-methyl-9-azabicyclo[3.3.1]nonan-3-one] core structure of pseudopelletierine, also known as granatanone. mdpi.com This type of condensation is not unique to pseudopelletierine and represents a fundamental strategy in the biosynthesis of many alkaloids, where an imine or iminium ion undergoes condensation to build the alkaloid's carbon skeleton. pnas.orgacs.orgnih.gov

Table 1: Key Components in the Decarboxylative Condensation Pathway to Pseudopelletierine

Component Role in Biosynthesis Relevant Precursor/Intermediate
Enzyme Family Type III Polyketide Synthase (PKS) (putative) Catalyzes the iterative decarboxylative condensation of malonyl-CoA.
Amino Acid Precursor L-Lysine Provides the initial nitrogen-containing ring structure.
Starter Unit N-methyl-∆¹-piperidinium cation The cyclic iminium ion onto which acetate units are added.
Extender Unit Malonyl-CoA Provides the two-carbon units for chain extension via decarboxylative condensation.
Product Pseudopelletierine (Granatan-3-one) The final bicyclic alkaloid scaffold formed after cyclization.

Comparative Biosynthetic Analyses with Tropane (B1204802) Alkaloids

The biosynthesis of pseudopelletierine and other granatane alkaloids shares remarkable parallels with the more extensively studied tropane alkaloid pathway, yet it is distinguished by key differences in precursors and resulting structures. mdpi.com Tropane and granatane alkaloids are structural homologs, which is reflected in the conserved biochemical logic of their formation. mdpi.com However, evidence suggests that the biosynthetic pathways in different plant families, such as the Solanaceae (producing tropanes) and the Erythroxylaceae (also producing tropanes), may have evolved independently. technologynetworks.compnas.org

The most fundamental difference lies in the initial amino acid precursor. While pseudopelletierine biosynthesis begins with lysine, tropane alkaloid biosynthesis starts with ornithine (or its precursors, arginine and proline). mdpi.compnas.org This initial choice dictates the size of the first heterocyclic ring formed.

Precursor and Initial Ring Formation : The decarboxylation and oxidation of lysine in the granatane pathway leads to the six-membered N-methyl-∆¹-piperidinium cation. mdpi.compnas.org In contrast, the same processes acting on ornithine in the tropane pathway produce the five-membered N-methyl-Δ¹-pyrrolinium cation. mdpi.comnih.gov

Condensation and Cyclization : Both pathways employ a similar biochemical mechanism for the second ring closure, which is believed to be mediated by a type III polyketide synthase (PKS). mdpi.comnih.gov This enzyme catalyzes the decarboxylative condensation of malonyl-CoA onto the respective cyclic iminium cation. nih.govnih.gov This reaction extends the side chain, which then undergoes an intramolecular cyclization to form the bicyclic core.

Resulting Core Scaffold : The condensation with the six-membered piperidinium (B107235) ring in the granatane pathway results in the N-methyl-9-azabicyclo[3.3.1]nonane skeleton of pseudopelletierine. mdpi.com The condensation involving the five-membered pyrrolinium ring in the tropane pathway yields the N-methyl-8-azabicyclo[3.2.1]octane core of tropinone, the precursor to alkaloids like atropine (B194438) and scopolamine. nih.govnih.gov

The co-occurrence of pyrrolidine (B122466) and tropane alkaloids in many plant species can be explained by this shared biosynthetic logic, where a common intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, can be decarboxylated to form hygrine or cyclized to form tropinone. nih.gov A similar mechanism is proposed for the formation of N-methylpelletierine from the corresponding piperidinyl intermediate in plants producing granatane alkaloids. nih.gov

Table 2: Comparative Analysis of Pseudopelletierine and Tropane Alkaloid Biosynthesis

Feature Pseudopelletierine (Granatane) Biosynthesis Tropane Alkaloid Biosynthesis
Starting Amino Acid L-Lysine L-Ornithine
Primary Heterocyclic Intermediate N-methyl-∆¹-piperidinium cation (6-membered ring) N-methyl-Δ¹-pyrrolinium cation (5-membered ring)
Condensation Mechanism Decarboxylative condensation via a putative Type III PKS Decarboxylative condensation via a Type III PKS
Core Bicyclic Scaffold N-methyl-9-azabicyclo[3.3.1]nonane N-methyl-8-azabicyclo[3.2.1]octane
Example End Product Precursor Pseudopelletierine Tropinone
Common Plant Sources Punica granatum (Pomegranate) nih.gov Atropa belladonna, Datura stramonium nih.govnih.gov

Molecular Interactions and Mechanistic Biological Activities

Enzyme Inhibition and Modulation Studies

The interaction of Pseudopelletierine hydrochloride with enzymes, particularly those within the cholinergic system, is a key area of research. The cholinergic system is crucial for processes in the central and peripheral nervous systems, and its modulation has therapeutic implications. nih.govnih.gov

Acetylcholinesterase (AChE) is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE increases the levels and duration of action of acetylcholine in synaptic clefts, a mechanism utilized in the treatment of conditions like Alzheimer's disease. nih.govnih.gov Inhibitors can be reversible or irreversible and may follow competitive, non-competitive, or mixed-type inhibition kinetics. nih.govnih.gov

While the inhibitory potential of various alkaloids on acetylcholinesterase is a broad area of study, specific kinetic studies detailing the inhibition mechanism (e.g., inhibitor dissociation constants Kᵢ) for this compound are not extensively detailed in the current scientific literature.

The cholinergic system also includes nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors, which are ligand-gated ion channels and G-protein coupled receptors, respectively. nih.govnih.govlibretexts.org These receptors are involved in numerous physiological functions, and their modulation can lead to various downstream effects. nih.govnih.gov Agonists and antagonists for these receptors are classes of compounds with significant pharmacological applications. nih.gov However, specific research detailing the direct binding affinities or modulatory effects of this compound on different subtypes of muscarinic and nicotinic receptors has not been prominently featured in available studies.

Interactions with Peptide Aggregation Processes

The aggregation of peptides, particularly amyloid-β, is a pathological hallmark of neurodegenerative diseases. The ability of small molecules to interfere with this process is a significant focus of therapeutic research.

The aggregation of the amyloid-β (Aβ) peptide into oligomers and fibrils is a central event in the pathology of Alzheimer's disease. The dynamics of this process can be monitored using techniques such as the Thioflavin T (ThT) fluorescence assay, which detects the formation of β-sheet structures characteristic of amyloid fibrils. nih.govmdpi.comscilit.com While research has established that this compound can physically associate with the Aβ peptide, detailed studies specifically characterizing its influence on the kinetics and dynamics of Aβ aggregation are limited. Such studies would be necessary to determine if the compound promotes or inhibits fibril formation or stabilizes intermediate species.

The binding affinity between a compound and the Aβ peptide is a critical parameter for evaluating its potential as an anti-aggregation agent. This affinity is quantified by the association constant (Kₐ). Studies utilizing electrochemical impedance spectroscopy have successfully determined the association constants for several pyridine (B92270) and piperidine (B6355638) alkaloids with the Aβ(1-40) peptide. researchgate.netresearchgate.net

In this context, Pseudopelletierine was found to have a significant, strong association with the Aβ(1-40) peptide. researchgate.netresearchgate.net Its association constant (Kₐ) was determined to be 0.57 x 10⁸ M⁻¹. researchgate.net This binding is noteworthy, although it is comparatively weaker than that of other tested alkaloids like arecoline (B194364) (2.30 x 10⁸ M⁻¹) and the well-known amyloid-binding dye Congo Red (3.7 x 10⁸ M⁻¹). researchgate.netresearchgate.net

CompoundAssociation Constant (Kₐ) to Aβ(1-40) [M⁻¹]
Arecoline2.30 x 10⁸
α-Lobeline0.90 x 10⁸
Pseudopelletierine0.57 x 10⁸
Trigonelline0.28 x 10⁸
(±)-Anabasine1.7 x 10⁷
Congo Red (Control)3.7 x 10⁸

Antimicrobial and Antitumor Mechanistic Research

Natural alkaloids are a rich source of compounds with potential antimicrobial and antitumor properties. nih.gov Mechanistic studies in these areas seek to understand how these molecules interfere with pathogen survival or cancer cell proliferation at a molecular level. General antibacterial mechanisms for alkaloids include the disruption of bacterial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with bacterial metabolism. nih.gov Similarly, the antitumor mechanisms of some natural compounds involve inducing apoptosis, inhibiting cell cycle progression, or modulating key signaling pathways.

However, specific mechanistic research focusing on the antimicrobial or antitumor activities of this compound is not extensively available in the reviewed scientific literature. Therefore, its precise mechanisms of action, if any, in these domains remain to be elucidated.

Inhibition of Specific Bacterial Cellular Pathways

Current scientific literature accessible through broad searches does not provide specific details on the inhibition of bacterial cellular pathways by this compound. While alkaloids as a class are known to exhibit antibacterial properties through various mechanisms, data pinpointing the specific pathways affected by pseudopelletierine are not available. General antibacterial mechanisms of alkaloids may include the disruption of the bacterial cell membrane, interference with DNA function, and the inhibition of protein synthesis mdpi.com. For instance, certain alkaloids can inhibit the activity of enzymes crucial for nucleic acid synthesis or affect proteins essential for bacterial cell division nih.gov. However, studies directly investigating this compound's mode of action at this level are not presently found.

Cytotoxic Effects and Mechanisms against Cancer Cell Lines

There is a lack of specific research in the available literature concerning the cytotoxic effects and mechanisms of this compound against cancer cell lines. The cytotoxic potential of many plant-derived alkaloids has been a significant area of cancer research, with mechanisms often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and interference with cellular signaling pathways that govern proliferation and survival nih.govmdpi.com. For example, other natural compounds have been shown to exert cytotoxic effects by activating caspase proteins or inhibiting anti-apoptotic proteins like Bcl-2 mdpi.com. Despite these general findings for other alkaloids, specific data, including IC50 values or detailed mechanistic studies for this compound on cancer cells, are not documented in the retrieved scientific reports.

Cellular Morphological Changes Induced by Pseudopelletierine Alkaloids

Information regarding specific cellular morphological changes induced by pseudopelletierine alkaloids is not available in the current body of scientific literature. High-content cellular imaging is a common technique used to observe and quantify morphological changes in cells—such as alterations in the nucleus or cytoplasm—following treatment with chemical compounds nih.gov. These changes can provide insights into a compound's mechanism of action. However, no studies applying these methods to this compound have been identified.

Neuroprotective and Neuromuscular Studies

Investigations into Neuroprotective Mechanisms (e.g., against Oxidative Stress)

While Pseudopelletierine is an alkaloid found in the pomegranate plant (Punica granatum), research on the neuroprotective effects of pomegranate extracts primarily attributes these activities to the plant's rich polyphenol content, such as punicalagin (B30970) and ellagic acid nih.govfrontiersin.orgnih.gov. These polyphenols have been shown to exhibit potent antioxidant properties, reducing oxidative stress by scavenging free radicals and protecting against lipid peroxidation nih.govnih.gov. Studies indicate these compounds can mitigate neuroinflammation and cellular damage associated with neurodegenerative conditions nih.govfrontiersin.org. There is currently no specific scientific evidence available that isolates and identifies this compound as a contributor to these neuroprotective effects or details its mechanisms against oxidative stress.

Molecular Basis of Neuromuscular Blocking Activity

The scientific literature lacks specific studies on the molecular basis of neuromuscular blocking activity for this compound. Neuromuscular blocking agents (NMBAs) typically function by acting on the postsynaptic nicotinic receptors at the neuromuscular junction nih.gov. They are broadly classified as non-depolarizing agents, which act as competitive antagonists of acetylcholine, or depolarizing agents, which cause persistent depolarization of the muscle fiber membrane aneskey.com. No research has been found that classifies this compound into either of these categories or describes its interaction with the molecular components of the neuromuscular junction.

Modulation of Inflammatory Processes

Similar to its neuroprotective effects, the anti-inflammatory properties of pomegranate extracts are largely credited to their high concentration of polyphenols and tannins researchgate.netnih.gov. These compounds have been demonstrated to modulate inflammatory pathways by downregulating the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) researchgate.netnih.gov. Although pomegranate contains alkaloids, including pseudopelletierine, the available research does not specify a role for this compound in the modulation of inflammatory processes researchgate.net.

Engagement with Inflammatory Signaling Pathways (e.g., COX-2 inhibition)

The anti-inflammatory effects of pseudopelletierine-derived analogs are believed to be mediated, in part, through their interaction with key inflammatory signaling pathways. One of the primary mechanisms by which non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The anti-inflammatory action of curcumin (B1669340) and its analogs has been linked to the inhibition of the arachidonic acid metabolism, which involves enzymes like cyclooxygenase. nih.gov

While direct enzymatic inhibition assays for COX-2 with pseudopelletierine-derived curcumin analogs were not detailed in the provided search results, the reduction in pro-inflammatory cytokine production is a downstream effect often associated with the modulation of pathways involving COX-2. nih.gov The modulation of NF-κB and MAPK signaling pathways, which are upstream of COX-2 expression, has been suggested as a potential mechanism for some anti-inflammatory compounds. nih.gov

Influence on General Cellular and Metabolic Pathways

There is currently a lack of scientific literature describing the direct influence of this compound on general cellular and metabolic pathways. Research has not yet elucidated how this specific compound may affect fundamental processes such as glycolysis, the tricarboxylic acid (TCA) cycle, or oxidative phosphorylation. nih.govnih.gov Consequently, no data is available to detail its impact on cellular energy production or biosynthetic precursor availability.

Signaling Pathway Modulation (e.g., Nrf2, NF-kB, MAPK)

Detailed studies on the direct modulation of the Nrf2, NF-κB, and MAPK signaling pathways by this compound are not available in the current body of scientific literature. These pathways are critical in regulating cellular responses to oxidative stress and inflammation. nih.govnih.govnih.gov

Nrf2 (Nuclear factor erythroid 2-related factor 2): This pathway is a key regulator of the cellular antioxidant response. nih.govnih.gov No studies were found that investigated the activation or inhibition of the Nrf2 pathway by this compound.

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells): This is a crucial signaling pathway involved in initiating and propagating the inflammatory response. nih.gov There is no available research on the direct effects of this compound on NF-κB activation or inhibition.

MAPK (Mitogen-activated protein kinase): The MAPK cascade is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov The direct impact of this compound on the various components of the MAPK pathway (e.g., ERK, JNK, p38) has not been documented.

While research on pseudopelletierine-derived curcumin analogs suggests anti-inflammatory activity, the specific upstream signaling events, such as the direct modulation of the Nrf2, NF-κB, and MAPK pathways by these analogs or by this compound itself, remain an area for future investigation.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements and conformational changes of atoms and molecules over time. These techniques provide a dynamic picture of molecular behavior.

The conformational flexibility of pseudopelletierine is a key determinant of its chemical and biological properties. The molecule primarily exists in a dual chair-chair conformation. nih.gov The main conformational variability arises from the nitrogen inversion of the N-methyl group, which can occupy either an axial or an equatorial position relative to the piperidone ring. academie-sciences.frnih.gov

Computational methods have been essential in exploring the potential energy landscape of this inversion. researcher.life Theoretical studies, ranging from DFT to high-level ab initio methods, have consistently shown that the axial conformer is more stable than the equatorial one in the gas phase. nih.govillinois.edu This preference is attributed to the reduced steric hindrance in the flattened piperidone ring of the axial conformer. wiley-vch.de The energy barrier for this inversion is calculated to be relatively low, suggesting that the conformers can interconvert and exist in a thermodynamic equilibrium at room temperature. researcher.life

The equilibrium distribution is sensitive to the environment. While the axial form dominates in the gas phase, NMR studies in solution combined with DFT calculations (using the CPCM model) have shown that protonation of the nitrogen atom shifts the equilibrium towards the equatorial form. academie-sciences.fr

Conformer N-Methyl Position Relative Stability (Gas Phase) Key Computational Methods References
CC1AxialMore StableDFT, MP2, Coupled-Cluster wiley-vch.denih.govillinois.edu
CC2EquatorialLess StableDFT, MP2, Coupled-Cluster wiley-vch.denih.govillinois.edu

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of complex chemical and biological systems over time. tdl.orgsemanticscholar.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about conformational changes, solvent effects, and the stability of molecular complexes. semanticscholar.orgsemanticscholar.org

In the context of alkaloids like pseudopelletierine, molecular modeling techniques such as molecular docking are used to predict how these molecules might bind to biological targets, such as enzymes or receptors. ucl.ac.ukpublications.gc.ca For instance, the docking of pseudopelletierine into the active site of the enzyme tropinone (B130398) reductase I (TRI) has been performed to investigate its potential as a substrate. ucl.ac.uk Such studies provide insights into the binding orientation and the distance between the reactive centers of the substrate and the enzyme's cofactor, which are crucial for a reaction to occur. ucl.ac.uk

While extensive molecular dynamics simulations specifically detailing the reaction mechanisms of Pseudopelletierine hydrochloride were not prominent in the surveyed literature, MD simulations are a standard method for investigating the stability of ligand-protein complexes predicted by docking. semanticscholar.orgsemanticscholar.org Such simulations can confirm the stability of binding poses and analyze the network of interactions (e.g., hydrogen bonds) over time, providing a more dynamic and realistic picture of the molecular recognition process. semanticscholar.org The general methodology is widely applied to various alkaloids to understand their interactions with biological systems and to guide the design of new therapeutic agents. semanticscholar.orgsemanticscholar.orgresearchgate.net

Computational Prediction of Molecular Interactions

Computational chemistry provides powerful tools for predicting and analyzing the interactions between small molecules like pseudopelletierine and their biological targets at a molecular level. These in silico methods, including molecular docking and the calculation of binding thermodynamics, offer valuable insights into the potential mechanisms of action and can guide further experimental research.

Molecular Docking Studies of Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. This method is instrumental in structure-based drug design and in identifying potential biological targets for active compounds.

Research has utilized in silico methods to explore the therapeutic potential of pseudopelletierine, an alkaloid found in pomegranate peel. koreascience.krresearchgate.net One study employed a dual reverse virtual screening approach to identify potential anti-cancer targets for pseudopelletierine and other phytochemicals from pomegranate. koreascience.krresearchgate.netresearchgate.net This method involves screening the compound against a large database of protein structures to find potential binding partners. Following the identification of potent targets, molecular docking was performed to analyze the specific molecular interactions. koreascience.krresearchgate.net

The docking process was carried out using AutoDock Pyrx, a software that facilitates computational drug discovery. koreascience.kr This tool performs blind docking, where the binding site on the macromolecular target is not predefined, allowing for an unbiased prediction of the protein-ligand complex structure. koreascience.kr The strength of the interaction is quantified by calculating the free binding energy (ΔG), which indicates the stability of the complex. koreascience.kr While specific binding energy values for pseudopelletierine were part of the broader study's results, the approach demonstrates a clear computational strategy for elucidating its ligand-target binding characteristics. researchgate.net

Summary of Computational Approach for Pseudopelletierine Target Identification
StepMethodPurposeSoftware/Server UsedKey Outcome
1Reverse Virtual ScreeningIdentification of potential biological targets for pseudopelletierine.PharmMapper, ReverseScreen 3DA list of potent anti-cancer targets based on fit and 3D scores. koreascience.krresearchgate.netresearchgate.net
2Molecular DockingPrediction of binding mode and affinity between pseudopelletierine and identified targets.AutoDock PyrxQuantification of binding interaction in terms of free binding energy (ΔG). koreascience.kr
3Binding Pose ValidationAnalysis and validation of the molecular interactions.Discovery StudioDetailed study of the molecular interaction patterns. koreascience.krresearchgate.net

Prediction of Association Constants and Binding Thermodynamics

Beyond predicting binding poses, computational and experimental methods can determine the thermodynamic parameters of ligand-target interactions, such as the association constant (Ka), which measures the equilibrium of the binding reaction.

The interaction between pseudopelletierine and the amyloid-β (Aβ) peptide, which is central to the pathology of Alzheimer's disease, has been investigated. mdpi.com Electrochemical impedance spectroscopy was used to determine the affinity of a series of alkaloids for immobilized amyloid-β(1-40) peptide. mdpi.com These studies calculated the association constants from Langmuir isotherms, providing a quantitative measure of binding strength. mdpi.com

The results indicated that pseudopelletierine binds to the Aβ40 peptide with a relatively weaker affinity compared to other tested alkaloids like arecoline (B194364) and α-lobeline. mdpi.com The association constant for pseudopelletierine was determined to be 0.57 × 10⁸ M⁻¹. mdpi.com Interestingly, further studies using Surface Plasmon Resonance (SPR) showed that despite its binding, the addition of pseudopelletierine to an Aβ40 aggregation assay tended to increase the aggregation, unlike arecoline and α-lobeline which inhibited it. mdpi.com It was suggested that the specific, non-flat geometry of the pseudopelletierine molecule could be responsible for this observed effect. mdpi.com

Experimentally Determined Association Constants (Ka) of Various Alkaloids with Amyloid-β 40 Peptide mdpi.com
AlkaloidAssociation Constant (Ka) [M⁻¹]Effect on Aβ40 Aggregation
Arecoline2.30 × 10⁸Inhibitor
α-Lobeline0.90 × 10⁸Inhibitor
Pseudopelletierine 0.57 × 10⁸ Promoter
Trigonelline0.28 × 10⁸No significant effect

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Pseudopelletierine. The molecule's inherent symmetry, possessing a mirror plane, results in the isochronicity of several carbon and proton atoms, simplifying its NMR spectra to a degree. smolecule.com

The ¹³C NMR spectrum of pseudopelletierine is relatively simple, displaying six distinct signals that can be assigned with confidence. smolecule.com A detailed "Pure Shift" analysis, a term used to describe a focused spectral/structural approach using ¹³C NMR data, allows for the establishment of the core structure. wiley-vch.demdpi.comresearchgate.net This analysis begins by identifying the quaternary carbon of the ketone function, which resonates at a characteristic downfield shift.

The analysis of the ¹³C NMR spectrum is instrumental in confirming the bicyclic structure of pseudopelletierine. mdpi.com For instance, the chemical shift of the carbonyl carbon (C-3) at approximately 209.7 ppm is nearly identical to that of cyclohexanone, strongly suggesting the presence of a six-membered ring containing the ketone. nih.gov

¹³C NMR Chemical Shifts for Pseudopelletierine

Carbon Atom Chemical Shift (δ) in ppm Carbon Type
C-3 209.7 Quaternary (C=O)
C-1, C-5 62.4 Methine (CH)
C-2, C-4 48.7 Methylene (B1212753) (CH₂)
N-CH₃ 40.9 Methyl (CH₃)
C-6, C-8 27.5 Methylene (CH₂)
C-7 15.6 Methylene (CH₂)

Data sourced from studies conducting detailed NMR analysis on pseudopelletierine. mdpi.comnih.gov

The ¹H NMR spectrum provides further structural confirmation. Due to the molecule's Cₛ-symmetry, the protons at positions 1, 2, and 8 are chemically equivalent to those at positions 5, 4, and 6, respectively. smolecule.com The N-methyl group appears as a distinct singlet, while the bridgehead protons (H-1 and H-5) are the most deshielded due to their proximity to the nitrogen atom. smolecule.com

¹H NMR Chemical Shifts for Pseudopelletierine in CDCl₃

Proton(s) Chemical Shift (δ) in ppm Multiplicity
H-1, H-5 3.36 Singlet
H-2β, H-4β 2.84 Multiplet
N-CH₃ 2.67 Singlet
H-2α, H-4α 2.27 Multiplet
H-6β, H-8β 2.00 Multiplet
H-6α, H-8α 1.59 Multiplet
H-7 1.55, 1.46 Multiplets

Data sourced from comprehensive NMR studies. smolecule.com

Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for assigning specific proton signals and determining the compound's stereochemistry. smolecule.comscience.gov A NOESY experiment, for example, reveals through-space correlations. A distinct cross-relaxation peak between the N-methyl group protons and the β-protons at C-2/4 and C-6/8 confirms their spatial proximity and helps to establish the expected chair-chair conformation of the bicyclic system. smolecule.com

Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of Pseudopelletierine hydrochloride, further confirming its structure.

High-resolution mass spectrometry (HRMS) is a powerful technique for identifying and characterizing compounds, including potential degradation products that may form under various stress conditions (e.g., acid, base, light). science.govnih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions for parent and fragment ions, which is critical for elucidating the structures of unknown degradation products. science.gov While the literature provides extensive examples of using liquid chromatography coupled with HRMS (LC-HRMS) to study the degradation of other natural products and dyes, specific studies detailing the degradation products of this compound are not widely reported. nih.gov The general methodology, however, would involve subjecting the compound to forced degradation and analyzing the resulting mixture with LC-HRMS to separate and identify any new chemical entities based on their accurate mass measurements.

Tandem mass spectrometry (MS² or MS/MS) is used to establish the fragmentation pathways of a molecule, providing definitive structural confirmation. In an MS² experiment, the protonated molecular ion of pseudopelletierine ([M+H]⁺) is selected and subjected to collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

For pseudopelletierine, mass spectrometric analysis reveals key fragments that are characteristic of its bicyclic structure. A high-resolution analysis of the ion at a mass-to-charge ratio (m/z) of 110 shows it to be composed of two distinct isobaric fragments. wiley-vch.de This indicates two different fragmentation pathways are occurring:

Formation of a C₇H₁₂N⁺ ion.

Formation of a C₆H₈NO⁺ ion. wiley-vch.de

The elucidation of these specific fragment structures provides strong evidence for the connectivity of the atoms within the parent molecule and confirms the identity of pseudopelletierine. wiley-vch.de

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and chromophoric systems within Pseudopelletierine. wiley-vch.deredalyc.org The IR spectrum of pseudopelletierine provides key insights into its molecular vibrations, allowing for the identification of its characteristic functional groups. wiley-vch.de A comprehensive analysis of its IR spectrum, often conducted using a potassium bromide (KBr) disc, reveals specific absorption bands that correspond to the vibrational modes of its constituent bonds. wiley-vch.de

Similarly, UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, which are indicative of its chromophores. The UV spectrum of pseudopelletierine, typically measured in ethanol, displays absorption maxima that are characteristic of its electronic structure. wiley-vch.de These spectroscopic methods are not only pivotal for structural elucidation but also serve as routine quality control measures to verify the identity and purity of the compound. redalyc.orge-bookshelf.de

Table 1: Spectroscopic Data for Pseudopelletierine

Spectroscopic Technique Medium Characteristic Peaks/Maxima Reference
Infrared (IR) KBr Not explicitly detailed in search results wiley-vch.de
Ultraviolet-Visible (UV-Vis) Ethanol Not explicitly detailed in search results wiley-vch.de
¹³C NMR - 209.7 ppm (C=O), 60.4 ppm (C-1/C-5), 41.9 ppm (C-2/C-4), 36.1 ppm (N-CH₃), 26.4 ppm (C-6/C-8), 15.8 ppm (C-7) redalyc.orgresearchgate.net

X-ray Crystallography for Absolute and Relative Stereochemistry

For instance, the structures of monocarbonyl analogs of pseudopelletierine have been confirmed by X-ray crystallography analysis. mdpi.com Furthermore, in the synthesis of granatanone aldols derived from pseudopelletierine, X-ray crystallography was used to identify the exo,anti isomers and determine the absolute configuration of enantiomerically pure products. researchgate.net The process involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to construct a detailed three-dimensional model of the molecule. anton-paar.com

Chromatographic Separation and Coupled Techniques

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound from various sources, including complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Bioaffinity HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tropane (B1204802) and related alkaloids, including pseudopelletierine. researchgate.net In reversed-phase HPLC, the addition of acids like acetic acid or trifluoroacetic acid to the mobile phase can improve peak shape by suppressing tailing. tcichemicals.com For effective analysis, mixed-mode columns that combine ion-exchange and reversed-phase properties can be utilized. tcichemicals.com While HPLC is widely applied, specific applications of bioaffinity HPLC for this compound are not extensively documented in the available research.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS²) for Complex Mixture Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of this compound in complex matrices. smolecule.combrighton.ac.ukacs.org These hyphenated techniques are crucial for identifying and quantifying the compound in biological samples, such as human serum, and in plant extracts. semanticscholar.orgscirp.org LC-MS/MS methods have been developed for the simultaneous screening of multiple alkaloids, demonstrating the robustness of this approach in forensic and clinical toxicology. scirp.orgnih.gov The high sensitivity of LC-MS/MS allows for the detection of trace amounts of the analyte, making it an invaluable tool in modern analytical chemistry. nih.govmdpi.com

Preparative Chromatography for Compound Isolation

For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. wiley-vch.de Preparative HPLC, in particular, is effective in removing impurities to yield the pure compound. wiley-vch.degoogle.com The primary challenge in preparative chromatography is to achieve high mass loading on the column while maintaining good separation. lcms.cz This often involves optimizing the solvent system, as strong solvents that dissolve the sample well can distort peak shapes, while weak solvents that provide good chromatography may have poor sample solubility. lcms.cz

Biosensor Technologies for Interaction Dynamics

Biosensor technologies offer innovative approaches to studying the real-time interaction dynamics of this compound with biological targets. nih.gov A notable application is the use of Surface Plasmon Resonance (SPR) biosensors to investigate the influence of this compound on the aggregation of amyloid-β peptide (Aβ40), a process implicated in neurodegenerative diseases. researchgate.netmdpi.com

In such studies, a specific probe, like Aβ40, is immobilized on the surface of a gold disc. researchgate.net The interaction of this compound with the immobilized probe is then monitored in real-time by detecting changes in the refractive index at the sensor surface. researchgate.netresearchgate.net This label-free method provides valuable data on the binding affinity and kinetics of the interaction, offering insights into the compound's potential mechanism of action. researchgate.netmdpi.commdpi.com

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique utilized to monitor molecular interactions in real-time. This method allows for the precise determination of the binding kinetics and affinity between a ligand, which is immobilized on a sensor surface, and an analyte that flows over this surface. The core principle of SPR involves detecting changes in the refractive index at the sensor chip's surface as the analyte binds to the immobilized ligand. This change in refractive index is directly proportional to the mass change on the surface, providing a quantitative measure of the binding event.

The process typically involves several key steps: immobilization of the ligand (e.g., a protein target) onto the sensor chip, injection of the analyte (in this case, this compound) at various concentrations, and regeneration of the sensor surface. The resulting data, presented as a sensorgram, allows for the calculation of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Application in Amyloid-β Peptide Aggregation Studies

The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Understanding how small molecules like this compound interact with and potentially modulate this aggregation process is a key area of research. SPR has been effectively employed to investigate these interactions.

In a typical experimental setup, Aβ peptides are immobilized on the SPR sensor chip. Solutions containing this compound are then passed over the chip. By monitoring the SPR signal, researchers can observe the real-time binding of the compound to the Aβ peptide. Furthermore, SPR can be used to study the influence of this compound on the aggregation process itself. For instance, by pre-incubating Aβ peptides with the compound before immobilization or by co-injecting them, it is possible to assess whether the compound inhibits or promotes fibril formation.

One study specifically utilized SPR to explore the impact of several alkaloids, including this compound, on the aggregation of Aβ40. In this research, Aβ40 was covalently attached to a modified gold disc, and the aggregation process was monitored in the presence of the alkaloids. This application of SPR provides valuable insights into the potential of this compound as a modulator of Aβ aggregation, a critical step in the development of potential therapeutic agents for Alzheimer's disease.

ParameterDescriptionRelevance in this compound Research
Association Rate (ka) The rate at which this compound binds to its target (e.g., Aβ peptide).A higher ka value indicates a faster binding process.
Dissociation Rate (kd) The rate at which the this compound-target complex dissociates.A lower kd value suggests a more stable complex.
Equilibrium Dissociation Constant (KD) The ratio of kd to ka (kd/ka), representing the affinity of the binding.A lower KD value signifies a stronger binding affinity.

Other Biophysical and Analytical Approaches

Ligand Fishing and Bioaffinity Chromatography for Target Identification

Ligand fishing and bioaffinity chromatography are powerful techniques for identifying the specific biological targets of a compound from a complex biological sample. nih.govnih.govresearchgate.net These methods are particularly useful in natural product research, where the goal is to isolate and identify the active components and their cellular partners. uic.edunih.govcncb.ac.cnresearchgate.netfrontiersin.orgmdpi.comresearchgate.net

Ligand Fishing is a screening strategy where a potential drug target (e.g., a specific protein or enzyme) is used as "bait" to "fish" for binding molecules (ligands) from a mixture. nih.govuic.eduresearchgate.netfrontiersin.orgmdpi.comresearchgate.net The target is typically immobilized on a solid support, such as magnetic beads or a chromatographic stationary phase. The complex mixture, which could be a cell lysate or a natural extract, is then incubated with the immobilized target. Molecules that bind to the target are retained, while non-binding components are washed away. The captured ligands are then eluted and identified using analytical techniques like mass spectrometry.

Bioaffinity Chromatography is a type of liquid chromatography where the stationary phase has a biomolecule (e.g., an enzyme, antibody, or receptor) immobilized on it. nih.govnih.govresearchgate.net This allows for the highly selective separation of molecules that have a specific affinity for the immobilized biomolecule. When a sample containing this compound is passed through the column, it will bind to its target if it is the immobilized biomolecule, and its retention time will be longer compared to other non-binding molecules. This technique can be used to purify a known target of the compound or to screen for unknown targets.

While no specific studies have been published on the use of ligand fishing or bioaffinity chromatography with this compound, these methods represent a viable and efficient approach to identify its currently unknown biological targets. Given that pseudopelletierine is an alkaloid, and these techniques have been successfully applied to screen for targets of other alkaloids, they hold significant promise for future research. nih.govresearchgate.netfrontiersin.org

Electrochemical Methods for Interaction Studies (e.g., Impedance Spectroscopy)

Electrochemical methods, particularly Electrochemical Impedance Spectroscopy (EIS), offer a sensitive and label-free approach to study molecular interactions. EIS measures the opposition of a system to the flow of an alternating current as a function of frequency. When a biomolecule is immobilized on an electrode surface, its interaction with a ligand, such as this compound, can alter the electrical properties at the electrode-solution interface, which is detectable by EIS.

The binding of this compound to its target can cause changes in the capacitance and charge transfer resistance of the electrode, providing information about the binding event. This technique has been successfully applied to determine the affinity of various compounds, including alkaloids, for specific biological targets.

Research has been conducted to determine the association constants of several pyridine (B92270) and piperidine (B6355638) alkaloids, including pseudopelletierine, to amyloid-beta peptide using EIS. These studies demonstrate the utility of electrochemical methods in quantifying the binding affinity of this compound for its targets, which is crucial for understanding its mechanism of action.

Calorimetric Techniques (ITC, DSC) for Thermodynamic Characterization of Interactions

Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are fundamental for a comprehensive understanding of the thermodynamics of molecular interactions. nih.govnih.govptfarm.plresearchgate.netcureffi.orgsygnaturediscovery.comwur.nlresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when one molecule binds to another. nih.govcureffi.orgsygnaturediscovery.comwur.nljaptamers.co.uk In a typical ITC experiment, a solution of this compound would be titrated into a solution containing its biological target. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding process, offering insights into the forces driving the interaction.

Differential Scanning Calorimetry (DSC) measures the heat capacity of a molecule as a function of temperature. nih.govptfarm.plresearchgate.netresearchgate.net It is particularly useful for studying the stability of macromolecules, such as proteins, and how this stability is affected by the binding of a ligand. By measuring the change in the melting temperature (Tm) of a target protein in the presence and absence of this compound, DSC can provide information about the stabilizing or destabilizing effect of the compound on the protein's structure.

Although no specific ITC or DSC studies involving this compound have been published, these techniques are invaluable for a deeper understanding of its binding mechanisms. The thermodynamic data obtained from ITC and DSC would be highly complementary to the kinetic data from SPR and the affinity data from EIS.

TechniquePrincipleInformation ObtainedHypothetical Application for this compound
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding. nih.govcureffi.orgsygnaturediscovery.comwur.nljaptamers.co.ukBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). sygnaturediscovery.comjaptamers.co.ukDetermining the complete thermodynamic profile of the interaction between this compound and its biological target.
Differential Scanning Calorimetry (DSC) Measures heat capacity as a function of temperature. nih.govptfarm.plresearchgate.netresearchgate.netThermal stability (Tm) of a macromolecule.Assessing the effect of this compound on the thermal stability of its target protein.

Microscopy Techniques (e.g., Scanning Electron Microscopy for cellular effects)

Microscopy techniques are essential for visualizing the effects of a compound on cellular morphology and ultrastructure. Scanning Electron Microscopy (SEM) , in particular, provides high-resolution, three-dimensional images of the surface of cells, making it an excellent tool for observing changes in cell shape, size, and surface features. nih.govbiorxiv.orgfrontiersin.orgmdpi.com

In the context of this compound research, SEM could be used to investigate its effects on cells, especially in relation to its potential role in modulating amyloid-β aggregation. For example, neuronal cells could be treated with Aβ peptides in the presence or absence of this compound. SEM analysis could then reveal whether the compound protects the cells from the toxic effects of Aβ aggregates by preserving their normal morphology, such as the integrity of the cell membrane and the presence of microvilli. mdpi.com Any alterations, such as membrane blebbing, smoothing, or the formation of pores, could be visualized. nih.gov

While there are no published SEM studies specifically examining the cellular effects of this compound, this technique offers a direct visual method to complement the biophysical and analytical data on its interactions with biological targets. It can provide crucial evidence of the compound's impact at a cellular level, bridging the gap between molecular interactions and cellular responses. biorxiv.orgfrontiersin.org

Historical and Contemporary Academic Significance

Contributions to Organic Synthesis and Reaction Methodology Development

The chemical architecture of pseudopelletierine has provided a fertile ground for the exploration and development of new synthetic reactions and strategies. Its synthesis often involves a multi-component condensation reaction, a classic example being the Robinson-Schöpf synthesis, which utilizes glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid. wikipedia.orgorgsyn.org This one-pot reaction, which proceeds under mild, so-called "physiological conditions," is a prime example of a biomimetic synthesis and showcases the efficiency of tandem reactions in constructing complex molecular frameworks. wiley-vch.destackexchange.com The synthesis involves a double Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. wiley-vch.destackexchange.com The study of its synthesis has contributed to a deeper understanding of the factors governing such condensations, including pH and reaction time. researchgate.net

Furthermore, the manipulation of the pseudopelletierine scaffold has led to the development of novel synthetic transformations. For instance, a Dieckmann-type condensation of the diethyl ester of lobelinic acid has been employed to produce carbethoxy-pseudopelletierine, which upon hydrolysis and decarboxylation yields pseudopelletierine itself. researchgate.net These explorations into the synthesis of pseudopelletierine and its derivatives have enriched the toolbox of organic chemists, providing robust methods for the construction of bicyclic nitrogen-containing compounds.

Pseudopelletierine as a Model Compound in Alkaloid Chemistry Research

The bicyclic structure of pseudopelletierine, a homolog of tropinone (B130398), makes it an excellent model compound for studying the chemistry of alkaloids. wikipedia.orgmdpi.com Alkaloids, a diverse group of naturally occurring compounds containing basic nitrogen atoms, often possess complex, polycyclic structures and exhibit significant biological activities. e-bookshelf.de The study of pseudopelletierine provides insights into the structural and conformational properties of the 9-azabicyclo[3.3.1]nonane ring system, a common motif in various alkaloids. wiley-vch.deuni-ulm.de

Research on pseudopelletierine has delved into its conformational analysis, including the inversion of the N-methyl group, which can exist in either an axial or equatorial position. uni-ulm.de These studies, often employing a combination of spectroscopic techniques and quantum chemical calculations, are crucial for understanding the relationship between a molecule's three-dimensional structure and its reactivity and biological function. wiley-vch.deuni-ulm.de The insights gained from studying pseudopelletierine as a model system are transferable to other, more complex alkaloids, aiding in their structure elucidation and the prediction of their chemical behavior.

Role in the Historical Development of Natural Product Chemistry and Structure Elucidation

The story of pseudopelletierine is intricately woven into the historical fabric of natural product chemistry. Its isolation from pomegranate root-bark dates back to the 19th century, a period when chemists were beginning to unravel the chemical constituents of the natural world. smolecule.com The initial characterization of pseudopelletierine and its fellow pomegranate alkaloids—pelletierine (B1199966), isopelletierine, and methylpelletierine—by chemists like Charles Tanret was a significant step in the field. e-bookshelf.de

The structural elucidation of pseudopelletierine, accomplished in a remarkably short time for the pre-spectroscopic era, stands as a testament to the ingenuity of early organic chemists. wiley-vch.dee-bookshelf.de In 1885, Ciamician and Silber first proposed a molecular formula for the compound. smolecule.com The correct bicyclic structure was later proposed in 1899 by A. Piccinini, a student of Ciamician, who successfully degraded the molecule to suberic acid (octanedioic acid), thereby establishing the presence of an eight-carbon ring. wiley-vch.de This process of degradation to simpler, known compounds was a cornerstone of classical structure elucidation. The journey to determine the correct structure of pseudopelletierine, and the debates surrounding it, highlights the challenges and intellectual triumphs of early natural product chemistry. dokumen.pub

Influence on the Synthesis of Complex Organic Molecules (e.g., Willstätter's Cyclooctatetraene (B1213319) Synthesis)

Perhaps one of the most celebrated episodes in the history of pseudopelletierine is its pivotal role as the starting material in Richard Willstätter's landmark synthesis of cyclooctatetraene (COT) in 1911. wikipedia.orgsocietechimiquedefrance.frresearchgate.net This ambitious undertaking was driven by the desire to investigate the concept of aromaticity and to compare the properties of an eight-membered ring system with those of benzene. societechimiquedefrance.fr

Contemporary Relevance in Drug Discovery and Medicinal Chemistry Research (as a lead compound)

In the context of modern drug discovery, pseudopelletierine continues to hold relevance as a "lead compound." patsnap.comwikipedia.org A lead compound is a chemical compound that exhibits pharmacological or biological activity and serves as a starting point for the development of new drugs through chemical modification. patsnap.comwikipedia.org The unique bicyclic scaffold of pseudopelletierine provides a rigid framework that can be functionalized to create a library of new molecules with potentially therapeutic properties.

Recent research has explored the synthesis of monocarbonyl analogs of curcumin (B1669340) based on the pseudopelletierine scaffold, which have shown anti-inflammatory activity. nih.gov Furthermore, studies have investigated the potential of pseudopelletierine hydrochloride in the context of neurodegenerative diseases, specifically its influence on the aggregation of amyloid-β peptide, a process implicated in Alzheimer's disease. ebi.ac.uk Its reported antimicrobial and antitumor properties also make it a candidate for further pharmacological investigation. smolecule.com The ability to modify the pseudopelletierine structure allows medicinal chemists to optimize its biological activity, selectivity, and pharmacokinetic properties, highlighting its enduring value as a versatile lead compound in the quest for new therapeutic agents. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.